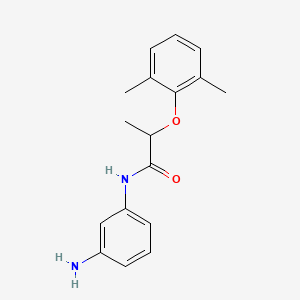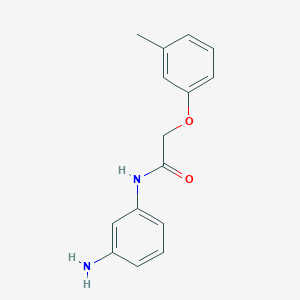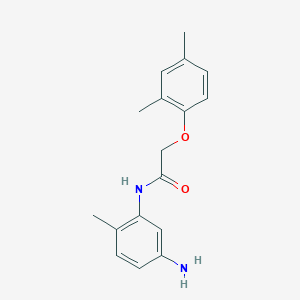
N-(5-Amino-2-methylphenyl)-2-(2,4-dimethylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-Amino-2-methylphenyl)-2-(2,4-dimethylphenoxy)acetamide, otherwise known as N-(5-AMPA-2-MP), is a small molecule that has a wide range of applications in scientific research. It is a derivative of the neurotransmitter glutamate, and its structure is similar to that of the commonly used agonist AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid). N-(5-AMPA-2-MP) has been found to be an effective agonist for the AMPA receptor and has been used to study the role of the AMPA receptor in a variety of physiological processes.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for N-(5-Amino-2-methylphenyl)-2-(2,4-dimethylphenoxy)acetamide involves the reaction of 5-amino-2-methylbenzoic acid with 2,4-dimethylphenol to form the intermediate 5-amino-2-methyl-N-(2,4-dimethylphenoxy)benzamide. This intermediate is then reacted with acetyl chloride to form the final product N-(5-Amino-2-methylphenyl)-2-(2,4-dimethylphenoxy)acetamide.
Starting Materials
5-amino-2-methylbenzoic acid, 2,4-dimethylphenol, acetyl chloride, diethyl ether, sodium bicarbonate, sodium chloride, wate
Reaction
Step 1: Dissolve 5-amino-2-methylbenzoic acid (1.0 g, 6.4 mmol) and 2,4-dimethylphenol (1.2 g, 8.6 mmol) in diethyl ether (20 mL) and add a few drops of concentrated sulfuric acid. Stir the mixture at room temperature for 2 hours., Step 2: Add sodium bicarbonate (1.0 g, 12 mmol) to the reaction mixture and stir for 30 minutes. Extract the product with diethyl ether (3 x 20 mL). Combine the organic layers and wash with water (20 mL). Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the intermediate 5-amino-2-methyl-N-(2,4-dimethylphenoxy)benzamide as a white solid (yield: 1.8 g, 87%)., Step 3: Dissolve the intermediate 5-amino-2-methyl-N-(2,4-dimethylphenoxy)benzamide (1.0 g, 3.6 mmol) in dry dichloromethane (20 mL) and add acetyl chloride (0.5 mL, 6.8 mmol) dropwise with stirring. Stir the reaction mixture at room temperature for 2 hours., Step 4: Add water (20 mL) to the reaction mixture and extract with dichloromethane (3 x 20 mL). Combine the organic layers and wash with saturated sodium chloride solution (20 mL). Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the final product N-(5-Amino-2-methylphenyl)-2-(2,4-dimethylphenoxy)acetamide as a white solid (yield: 1.0 g, 80%).
Mécanisme D'action
N-(5-AMPA-2-MP) is an agonist of the AMPA receptor, which is a ligand-gated ion channel. When N-(5-AMPA-2-MP) binds to the AMPA receptor, it causes an influx of calcium ions into the cell, resulting in an excitatory postsynaptic potential (EPSP). This EPSP is then propagated along the neuron, resulting in the transmission of an electrical signal.
Effets Biochimiques Et Physiologiques
N-(5-AMPA-2-MP) has been found to have a variety of biochemical and physiological effects. It has been shown to increase the release of neurotransmitters such as glutamate and GABA, as well as to increase the firing rate of neurons. It has also been found to increase the expression of proteins involved in synaptic plasticity, such as the glutamate receptor subunits, and to modulate the activity of enzymes involved in signal transduction pathways.
Avantages Et Limitations Des Expériences En Laboratoire
N-(5-AMPA-2-MP) has several advantages for use in lab experiments. It is a small molecule that is easily synthesized and can be stored in solution for long periods of time. It is also a highly effective agonist of the AMPA receptor and has been found to be effective at low concentrations. However, it has some limitations for use in lab experiments. It has been found to be toxic at high concentrations and can cause cell death. In addition, it has a short half-life, which can limit its effectiveness for long-term experiments.
Orientations Futures
N-(5-AMPA-2-MP) has a variety of potential future applications in scientific research. It could be used to study the role of the AMPA receptor in a variety of neurological disorders, such as Alzheimer’s disease, Parkinson’s disease, and epilepsy. It could also be used to study the role of the AMPA receptor in the regulation of neuronal excitability, synaptic transmission, and neuronal development. In addition, N-(5-AMPA-2-MP) could be used to study the role of the AMPA receptor in the regulation of synaptic plasticity, memory formation, and learning. Finally, N-(5-AMPA-2-MP) could be used to develop new drugs that target the AMPA receptor.
Applications De Recherche Scientifique
N-(5-AMPA-2-MP) has been found to be an effective agonist for the AMPA receptor and has been used to study the role of the AMPA receptor in a variety of physiological processes. It has been used to study the role of the AMPA receptor in synaptic plasticity, memory formation, and learning, as well as in the regulation of neuronal excitability, synaptic transmission, and neuronal development. N-(5-AMPA-2-MP) has also been used to study the role of the AMPA receptor in various neurological disorders such as Alzheimer’s disease, Parkinson’s disease, and epilepsy.
Propriétés
IUPAC Name |
N-(5-amino-2-methylphenyl)-2-(2,4-dimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-11-4-7-16(13(3)8-11)21-10-17(20)19-15-9-14(18)6-5-12(15)2/h4-9H,10,18H2,1-3H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWXZQYHVQSZBBA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)N)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Amino-2-methylphenyl)-2-(2,4-dimethylphenoxy)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

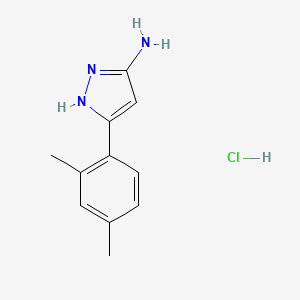
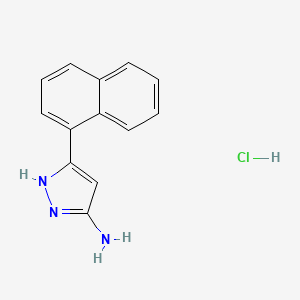
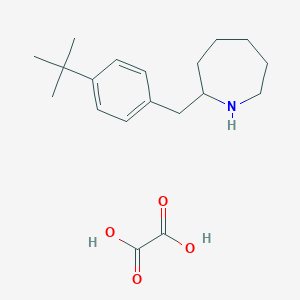

![N-[4-(Acetylamino)phenyl]-3-chloropropanamide](/img/structure/B1318006.png)

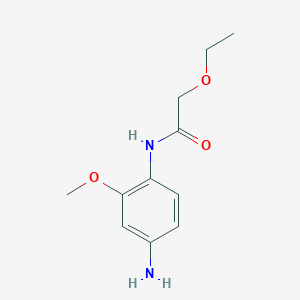


![[2-(2-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine](/img/structure/B1318020.png)
